molecular formula C7H9F3N2O3S B13902844 (5-Ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate

(5-Ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate

Cat. No.: B13902844
M. Wt: 258.22 g/mol
InChI Key: MJGQIFYTGYRPSP-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the compound.

Preparation Methods

The synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the acidic by-products formed during the reaction .

Chemical Reactions Analysis

3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate depends on its specific applicationThe pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate include:

The uniqueness of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate lies in the presence of the trifluoromethanesulfonate group, which imparts distinct electronic properties and reactivity to the compound.

Properties

Molecular Formula

C7H9F3N2O3S

Molecular Weight

258.22 g/mol

IUPAC Name

(5-ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C7H9F3N2O3S/c1-3-5-4-6(12(2)11-5)15-16(13,14)7(8,9)10/h4H,3H2,1-2H3

InChI Key

MJGQIFYTGYRPSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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